molecular formula C8H9BrFNO2S B13166163 1-(4-bromo-2-fluorophenyl)-N-methylmethanesulfonamide

1-(4-bromo-2-fluorophenyl)-N-methylmethanesulfonamide

Cat. No.: B13166163
M. Wt: 282.13 g/mol
InChI Key: GNCRUWWDUUUKQL-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-fluorophenyl)-N-methylmethanesulfonamide is an organic compound characterized by the presence of bromine, fluorine, and sulfonamide functional groups

Preparation Methods

The synthesis of 1-(4-bromo-2-fluorophenyl)-N-methylmethanesulfonamide typically involves the reaction of 4-bromo-2-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent choice, and reaction time to scale up the synthesis process efficiently .

Chemical Reactions Analysis

1-(4-Bromo-2-fluorophenyl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various organometallic reagents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

1-(4-Bromo-2-fluorophenyl)-N-methylmethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-(4-bromo-2-fluorophenyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(4-Bromo-2-fluorophenyl)-N-methylmethanesulfonamide can be compared with similar compounds such as:

    1-(4-Bromo-2-fluorophenyl)ethanone: This compound shares the bromine and fluorine substituents but differs in the functional group attached to the aromatic ring.

    4-Bromo-2-fluorobiphenyl: Another related compound with similar halogen substituents but a different overall structure.

The uniqueness of this compound lies in its sulfonamide group, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C8H9BrFNO2S

Molecular Weight

282.13 g/mol

IUPAC Name

1-(4-bromo-2-fluorophenyl)-N-methylmethanesulfonamide

InChI

InChI=1S/C8H9BrFNO2S/c1-11-14(12,13)5-6-2-3-7(9)4-8(6)10/h2-4,11H,5H2,1H3

InChI Key

GNCRUWWDUUUKQL-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)CC1=C(C=C(C=C1)Br)F

Origin of Product

United States

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